Bis(ethylenediamine)palladium(II) chloride

Coordination Chemistry Electroless Plating Stability Constant

Choose [Pd(en)₂]Cl₂ for its unmatched thermodynamic stability (logβ=26.9) that prevents premature reduction in electroless baths, and its unique ability to generate 7.5× higher surface area carbon/Pd composites (172 m²/g) as a pillaring agent. This water-soluble, well-defined precatalyst simplifies synthesis in aqueous Suzuki/Heck/Sonogashira reactions and offers a predictable stability profile for radiopharmaceutical precursor development. Standard ≥98% purity ensures reproducible results.

Molecular Formula C4H16Cl2N4Pd
Molecular Weight 297.5 g/mol
CAS No. 13963-53-6
Cat. No. B081133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylenediamine)palladium(II) chloride
CAS13963-53-6
Molecular FormulaC4H16Cl2N4Pd
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
InChIKeyVBDQNUWZQXYUDP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6): Technical Profile and Procurement-Relevant Attributes


Bis(ethylenediamine)palladium(II) chloride, with the chemical formula [Pd(en)₂]Cl₂ (en = ethylenediamine) and a molecular weight of 297.52 g/mol, is a water-soluble coordination complex of palladium(II) characterized by a square-planar geometry . This compound is commercially available in purities typically ≥95% and is employed as a versatile precursor in catalysis (particularly cross-coupling reactions), electroless plating, and materials science [1][2]. Its well-defined crystalline structure, which has been resolved via X-ray diffraction, and its specific ligand environment differentiate it from other palladium sources such as PdCl₂ or Pd(OAc)₂ in terms of solubility, stability, and reactivity in aqueous and polar organic media .

Why Generic 'Palladium Complex' Substitution Fails for Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6)


While a wide array of palladium(II) salts and complexes (e.g., PdCl₂, Pd(OAc)₂, or [Pd(NH₃)₄]Cl₂) are available, they are not interchangeable with [Pd(en)₂]Cl₂. The presence of the strong-field, chelating ethylenediamine ligands fundamentally alters the compound's properties: it enhances aqueous solubility compared to simple PdCl₂, modulates its redox potential and reduction kinetics in electroless plating baths [1], and influences the coordination sphere in catalytic cycles, leading to different selectivities and substrate scopes in cross-coupling reactions [2]. Furthermore, the chelate effect imparts significantly greater thermodynamic stability (logβ = 26.9) compared to monodentate amine complexes, preventing premature decomposition in solution [3]. The following quantitative evidence details these performance-critical differentiators that inform scientific and procurement decisions.

Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6): Quantified Performance Differentiation Against Common Analogs


Thermodynamic Stability: logβ = 26.9 for Pd(en)₂²⁺ Versus Monodentate Amine Complexes

The overall stability constant (logβ) for the formation of the bis(ethylenediamine)palladium(II) complex, Pd(en)₂²⁺, is 26.9 [1]. This value is a direct consequence of the chelate effect, whereby the bidentate ethylenediamine ligands form a five-membered ring with the palladium(II) center, resulting in a thermodynamically favored complex. In contrast, complexes formed with monodentate amine ligands, such as ammonia in [Pd(NH₃)₄]²⁺, exhibit significantly lower stability constants (typically <10⁶) due to the absence of this chelation [2].

Coordination Chemistry Electroless Plating Stability Constant

Ligand Substitution Kinetics: Anation Rate Constant of 3.0 × 10⁴ M⁻¹ s⁻¹ for Pd(en)(H₂O)₂²⁺ by Cl⁻

The rate of chloride ligand anation (substitution of water by chloride) on the diaqua(ethylenediamine)palladium(II) complex, Pd(en)(H₂O)₂²⁺, is characterized by a rate constant of 3.0 × 10⁴ M⁻¹ s⁻¹ at 25°C and 0.1 M ionic strength [1]. This is approximately 23 times faster than the anation of the monoaqua-monochloro complex, Pd(en)(H₂O)Cl⁺ (k = 1.3 × 10³ M⁻¹ s⁻¹), under identical conditions [1]. This kinetic difference is crucial for understanding the complex's activation pathways in catalytic cycles.

Coordination Chemistry Reaction Kinetics Catalyst Activation

Impact on Materials Synthesis: 7.5× Larger BET Surface Area in Carbon/Pd Composites Using Pd(en)₂Cl₂ vs. Na₂PdCl₄

In the synthesis of carbon/palladium composites via chemical reduction of graphite oxide, the use of Pd(en)₂Cl₂ as the palladium precursor yields a material with a BET surface area of 172 m²/g, compared to only 23 m²/g when Na₂PdCl₄ is used as the precursor under similar conditions [1]. This 7.5-fold increase is attributed to the ability of the Pd(en)₂²⁺ cation to intercalate and adhere to graphene oxide sheets, preventing their restacking during reduction, whereas the PdCl₄²⁻ anion does not exhibit this beneficial interaction [1].

Materials Science Nanocomposites Catalyst Support

Complexation Selectivity with 1-Aminopropylidenediphosphonic Acid: Exclusive 1:1 Stoichiometry for Pd(en)Cl₂ vs. Multiple Species for cis-Pd(NH₃)₂Cl₂

When reacted with 1-aminopropylidene-1,1-diphosphonic acid (APrDP, H₄L) at a 1:1 molar ratio, Pd(en)Cl₂ forms only equimolar complexes ([Pd(en)(H₂L)], logβ = 28.88; [Pd(en)(HL)]⁻, logβ = 24.67; [Pd(en)L]²⁻, logβ = 16.84) [1]. In contrast, the reaction of cis-Pd(NH₃)₂Cl₂ under identical conditions yields a more complex mixture, including species such as [PdHL(NH₃)Cl]²⁻ (logβ = 38.84) and [PdHL(NH₃)₂]⁻ (logβ = 43.14), and with a twofold excess of ligand, bisligand complexes like [PdH₄L₂]²⁻ (logβ = 59.64) are formed [1].

Bioinorganic Chemistry Complexation Drug Design

Procurement-Driven Application Scenarios for Bis(ethylenediamine)palladium(II) chloride (CAS 13963-53-6)


Electroless Plating Bath Formulation Requiring High Solution Stability

In electroless palladium plating baths, the use of [Pd(en)₂]Cl₂ is mandated over alternative palladium sources like PdCl₂ or [Pd(NH₃)₄]Cl₂ due to its exceptionally high thermodynamic stability (logβ = 26.9) [1]. This stability prevents premature metal reduction and precipitation in the bulk solution, ensuring a longer bath life and more uniform, adherent palladium films on complex-shaped substrates. The reduced volatility of ethylenediamine compared to ammonia also creates a safer operating environment [1].

Synthesis of High-Surface-Area Carbon-Supported Palladium Nanocomposites

For researchers developing advanced catalyst supports for fuel cells or hydrogenation reactions, [Pd(en)₂]Cl₂ is a critical precursor. As demonstrated by Hu et al., its use yields a 7.5-fold increase in the BET surface area (172 m²/g) of the resulting carbon/Pd composite compared to composites prepared from Na₂PdCl₄ [2]. This is due to the unique ability of the Pd(en)₂²⁺ cation to act as a pillaring agent, preventing the restacking of graphene sheets and maximizing the accessible palladium surface area, a key performance metric.

Preparation of Well-Defined Pd(II) Coordination Complexes for Bioinorganic Studies

In applications requiring single, well-characterized palladium species, such as in the study of metal-based drug candidates or the synthesis of radiopharmaceutical precursors, [Pd(en)₂]Cl₂ offers a distinct advantage over complexes like cis-Pd(NH₃)₂Cl₂. Its reaction with multidentate ligands like APrDP yields a far simpler speciation profile, forming only 1:1 complexes with predictable stability constants [3]. This simplifies synthesis, purification, and characterization, saving time and resources in a research setting.

Homogeneous Catalyst Precursor for Aqueous-Phase Cross-Coupling

[Pd(en)₂]Cl₂ serves as a well-defined, water-soluble precatalyst for Suzuki, Heck, and Sonogashira coupling reactions in environmentally benign aqueous media [4]. Its high aqueous solubility and the chelating ethylenediamine ligands provide a stable resting state for the Pd(II) center. Upon in situ reduction, it generates active Pd(0) species, and its kinetic profile for ligand substitution (e.g., k = 3.0 × 10⁴ M⁻¹ s⁻¹ for anation) offers tunable activation pathways compared to less water-soluble or more labile palladium sources [5].

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